Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)-
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Overview
Description
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a dioxaphosphepin ring system fused with naphthalene units. It is often used as a ligand in asymmetric catalysis due to its chiral properties.
Preparation Methods
The synthesis of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- typically involves a two-step procedure. The first step is the phosphination of 9,9-dimethylxanthene with bis(diethylamino)chlorophosphine. This is followed by the formation of disphosphonite with (S)-2,2′-dihydroxy-1,1′-binaphthyl in the presence of catalytic tetrazole . The product is then purified through crystallization in methylene chloride and acetonitrile .
Chemical Reactions Analysis
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxides.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It participates in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those requiring chiral catalysts.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- involves its role as a chiral ligand. It coordinates with metal centers to form complexes that facilitate asymmetric catalysis. These complexes enhance the selectivity and efficiency of various chemical reactions by providing a chiral environment .
Comparison with Similar Compounds
Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- is unique due to its specific chiral properties and structural configuration. Similar compounds include:
(R,R)-XantBino: Another chiral ligand used in asymmetric catalysis.
(S,S)-Reetz X-diphosphonite: Known for its applications in hydroformylation and hydrogenation reactions.
(S,S)-f-BINAPHANE: A related compound with similar applications in asymmetric catalysis.
These compounds share similar applications but differ in their structural configurations and specific chiral properties, making Dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide,(11bS)- unique in its own right.
Properties
Molecular Formula |
C20H13O4PS |
---|---|
Molecular Weight |
380.4 g/mol |
InChI |
InChI=1S/C20H13O4P.S/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25;/h1-12H,(H,21,22); |
InChI Key |
ATGZKJQOQJMJTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O.[S] |
Origin of Product |
United States |
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